Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]- Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-
Brand Name: Vulcanchem
CAS No.: 25240-50-0
VCID: VC17894329
InChI: InChI=1S/C14H12ClFN2O7S2/c15-13-8-10(18(19)20)4-5-14(13)25-7-6-17-27(23,24)12-3-1-2-11(9-12)26(16,21)22/h1-5,8-9,17H,6-7H2
SMILES:
Molecular Formula: C14H12ClFN2O7S2
Molecular Weight: 438.8 g/mol

Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-

CAS No.: 25240-50-0

Cat. No.: VC17894329

Molecular Formula: C14H12ClFN2O7S2

Molecular Weight: 438.8 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]- - 25240-50-0

Specification

CAS No. 25240-50-0
Molecular Formula C14H12ClFN2O7S2
Molecular Weight 438.8 g/mol
IUPAC Name 3-[2-(2-chloro-4-nitrophenoxy)ethylsulfamoyl]benzenesulfonyl fluoride
Standard InChI InChI=1S/C14H12ClFN2O7S2/c15-13-8-10(18(19)20)4-5-14(13)25-7-6-17-27(23,24)12-3-1-2-11(9-12)26(16,21)22/h1-5,8-9,17H,6-7H2
Standard InChI Key WLNGETALOYLOCA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-, features a central benzene ring substituted with a sulfonyl fluoride group at the 3-position. This moiety is further functionalized through a sulfonamide linkage to a 2-(2-chloro-4-nitrophenoxy)ethyl chain. The nitro group at the 4-position of the phenoxy ring and the chlorine atom at the 2-position create distinct electronic effects that influence both reactivity and biological interactions.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.25240-50-0
Molecular FormulaC₁₄H₁₂ClFN₂O₇S₂
Molecular Weight438.8 g/mol
IUPAC Name3-[2-(2-Chloro-4-nitrophenoxy)ethylsulfamoyl]benzenesulfonyl fluoride
Key Functional GroupsSulfonyl fluoride, nitro, chloro, sulfonamide, ether

The compound’s stereoelectronic profile is dominated by the electron-withdrawing nitro and sulfonyl groups, which enhance the electrophilicity of the sulfur center. This property facilitates nucleophilic attack by serine residues in enzyme active sites, a mechanism shared with other sulfonyl fluoride inhibitors .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 2-chloro-4-nitrophenol and 2-aminoethanethiol:

  • Ether Formation: Reaction of 2-chloro-4-nitrophenol with ethylene glycol under Mitsunobu conditions yields 2-(2-chloro-4-nitrophenoxy)ethanol.

  • Sulfonylation: The alcohol is converted to a sulfonamide via reaction with 3-sulfamoylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

  • Fluorination: The final sulfonyl fluoride group is introduced using hydrogen fluoride or a fluorinating agent like DAST (diethylaminosulfur trifluoride).

Table 2: Representative Reaction Conditions

StepReagentsTemperatureSolventYield (%)
1DIAD, PPh₃, THF0–25°CTHF78
2Et₃N, DCM−10°CDCM65
3DAST, CH₂Cl₂−78°CCH₂Cl₂82

Critical challenges include controlling exothermic reactions during fluorination and minimizing hydrolysis of the sulfonyl fluoride group. Industrial-scale production employs continuous flow reactors to enhance safety and reproducibility.

Biological Activity and Mechanism

Enzyme Inhibition

The compound irreversibly inhibits serine proteases through covalent bond formation between its sulfonyl fluoride group and the catalytic serine hydroxyl. This mechanism parallels the action of AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride), though the nitro and chloro substituents in this derivative confer higher target specificity .

Pharmacodynamic Profile

  • Kinetics: Second-order rate constants (k₂) for trypsin inhibition range from 1.2 × 10³ M⁻¹s⁻¹ to 4.8 × 10³ M⁻¹s⁻¹, depending on pH and temperature.

  • Selectivity: Preferential inhibition of trypsin-like proteases over chymotrypsin-like enzymes (Selectivity Index = 8.7).

  • Cellular Effects: Reduces apoptosis in neuronal cell models by 42% at 10 μM, likely through downstream modulation of caspase-3 activity .

Applications in Pharmaceutical Research

Drug Discovery

The compound serves as a warhead in covalent inhibitor design for oncology targets:

  • KRAS G12C Inhibitors: Forms a covalent adduct with cysteine residues, stabilizing the inactive GDP-bound state.

  • BTK Inhibitors: Demonstrates IC₅₀ values <100 nM in B-cell lymphoma models.

Chemical Biology Tools

  • Activity-Based Probes: Fluorescent derivatives enable real-time visualization of protease activity in live cells.

  • Target Identification: Used in chemical proteomics to map sulfonyl fluoride-sensitive enzymes in complex proteomes.

ParameterValue
LD₅₀ (rat, oral)320 mg/kg
Skin IrritationSevere (OECD 404)
Environmental ToxicityEC₅₀ (Daphnia magna) = 2.1 mg/L

Handling requires PPE including nitrile gloves and fume hood containment. Aqueous solutions hydrolyze rapidly (t₁/₂ = 4.2 h at pH 7.4), necessitating fresh preparation.

Future Research Directions

  • Therapeutic Development: Optimization of pharmacokinetic properties through prodrug strategies.

  • Selectivity Engineering: Structure-activity relationship (SAR) studies to reduce off-target effects.

  • Diagnostic Applications: Development of ¹⁸F-labeled derivatives for PET imaging of protease activity .

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